DTTCI (DTTCI), also referred to as DTTC iodide, is a cationic cyanine dye characterized by its intense absorption and fluorescence in the near-infrared (NIR) region of the electromagnetic spectrum [, , , , ]. It belongs to the tricarbocyanine dye family, known for their extended conjugated π-electron systems. DTTCI has found widespread use in various scientific research fields, including bioimaging, spectroscopy, and materials science, due to its unique photophysical properties. These include its large Stokes shift, high extinction coefficient, and sensitivity to environmental changes, making it a valuable tool for probing molecular interactions and dynamics [, , , , ].
3,3'-Diethylthiatricarbocyanine iodide is a synthetic organic compound classified as a cyanine dye. It is primarily recognized for its applications in fluorescence microscopy and as a probe in biochemistry due to its near-infrared absorbance properties. This compound is particularly notable for its ability to bind with various nucleic acids, making it a valuable tool in molecular biology and genetic research.
3,3'-Diethylthiatricarbocyanine iodide falls under the category of cyanine dyes, which are known for their extensive use in photonic applications due to their unique optical properties. These dyes are characterized by their conjugated systems, which allow for strong light absorption and fluorescence emission .
The synthesis of 3,3'-diethylthiatricarbocyanine iodide typically involves the condensation of appropriate benzothiazole derivatives with a heptatriene backbone. The general synthetic route includes:
Technical details regarding specific reaction conditions (e.g., temperature, solvents) can vary based on the desired yield and purity but typically involve organic solvents and controlled temperatures to facilitate the reaction .
The molecular structure of 3,3'-diethylthiatricarbocyanine iodide can be represented as follows:
3,3'-Diethylthiatricarbocyanine iodide participates in various chemical reactions, especially those involving nucleophiles such as DNA or RNA. Key reactions include:
Technical details of these reactions often involve varying concentrations of nucleic acids and monitoring changes in absorbance or fluorescence spectra .
The mechanism of action of 3,3'-diethylthiatricarbocyanine iodide primarily revolves around its ability to intercalate between base pairs in nucleic acids. This interaction leads to significant changes in the electronic environment around the dye, resulting in distinct absorbance and emission characteristics.
Data from studies indicate that this binding can differentiate between various DNA structures (e.g., B-DNA vs. Z-DNA) based on their chiroptical signatures .
Relevant data indicate that the compound has an LD50 value indicating high toxicity upon intraperitoneal injection in mice (0.1 mg/kg) .
3,3'-Diethylthiatricarbocyanine iodide is widely used in various scientific fields:
The ability of this dye to provide clear spectral signatures makes it particularly useful for distinguishing between different molecular conformations and interactions within biological systems .
3,3'-Diethylthiatricarbocyanine iodide (Cy7) exhibits distinctive circular dichroism (CD) signatures upon binding to chiral DNA templates. As an achiral heptamethine cyanine dye, Cy7 becomes CD-active only when oriented in a chiral environment like DNA grooves. Exciton coupling theory explains the bisignate CD signals (positive-negative Cotton effects) observed in Cy7-DNA complexes as resulting from Coulombic interactions between transition dipole moments of two or more dye molecules arranged in a chiral geometry. For Cy7 bound to poly(dA-dT)₂, a positive CD band at 770 nm (monomeric) evolves into a bisignate signal (positive 686 nm, negative 655 nm) at higher dye concentrations, indicating exciton-coupled dimer formation [4]. Conversely, binding to poly(dG)·poly(dC) induces an immediate bisignate signal (positive 680 nm, negative 655 nm), suggesting DNA-promoted chiral dimer aggregation [4]. Most critically, Cy7 discriminates between B-DNA and Z-DNA conformations of poly(dG-dC)₂, generating nearly opposite induced CD signals—a capability absent in shorter cyanines like Cy5 [4] [3]. This sequence- and helicity-dependent exciton coupling enables ultrasensitive DNA secondary structure detection.
Table 1: Chiroptical Signatures of Cy7 Bound to Different DNA Sequences
DNA Sequence | Helicity | ICD Signal Profile | Binding Mode Implication |
---|---|---|---|
poly(dA-dT)₂ | B-DNA | Positive (770 nm) → Bisignate (686+/655−) | Monomers → Chiral dimers |
poly(dG)·poly(dG) | B-DNA | Bisignate (680+/655−) | Pre-formed chiral dimer aggregates |
poly(dG-dC)₂ | B-DNA | Positive (680 nm) → Complex multiphasic signal | Monomers → Higher-order aggregates |
poly(dG-dC)₂ | Z-DNA | Near-opposite signal to B-DNA | Inverted chiral orientation |
The electronic absorption spectrum of Cy7 is dominated by its extended heptamethine bridge (seven methine units), which reduces the HOMO-LUMO gap compared to pentamethine (Cy5) or trimethine (Cy3) analogues. This results in a significant bathochromic shift, with absorption maxima in the near-infrared (NIR) region (755 nm in unbound state). The energy difference between HOMO and LUMO orbitals (ΔE) follows the particle-in-a-box quantum mechanical model:
E_n = \frac{n^2 h^2}{8m_e L^2}
where:
For Cy7, the elongated conjugation length (L) directly reduces the HOMO-LUMO transition energy (ΔE = Eₗₗᵤₘₒ - Eₕₒₘₒ). Experimental data confirms a ~100 nm redshift from Cy5 (λₘₐₓ ≈ 650 nm) to Cy7 (λₘₐₓ ≈ 755 nm) [4]. This NIR absorption is modulated upon DNA binding:
Table 2: HOMO-LUMO Transition Parameters of Cy7 Under Different Conditions
Condition | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | HOMO-LUMO Gap (eV) | Modulation Factor |
---|---|---|---|---|
Unbound (Methanol) | 755 | 795 | 1.64 | Reference |
Bound to poly(dA-dT)₂ | 760 (+5) | Not reported | 1.63 | Minor bathochromic shift |
Bound to poly(dG)·poly(dC) | 670 (+20 at 650 nm band) | Not reported | 1.85 (650 nm band) | Hypsochromic shift (dimer) |
Aggregated (Water) | Broadened/Quenched | 750–850 (excimer) | Variable | Excimer formation |
Cy7 exhibits pronounced sequence-specific binding to DNA minor grooves, governed by distinct thermodynamic parameters. Isothermal titration calorimetry (ITC) and spectroscopic analyses reveal:
Table 3: Thermodynamic Parameters for Cy7-DNA Interactions
DNA Sequence | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Driving Force | Cooperativity |
---|---|---|---|---|---|
poly(dA-dT)₂ | -28.5 | +5.2 | +33.7 | Entropy | Non-cooperative |
poly(dG)·poly(dC) | -22.1 | -15.3 | +6.8 | Enthalpy | Weakly cooperative |
poly(dG-dC)₂ (B-DNA) | -25.6 | -8.9 | +16.7 | Both | Strongly cooperative |
poly(dG-dC)₂ (Z-DNA) | -19.4 | -4.1 | +15.3 | Entropy | Non-cooperative |
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